molecular formula C14H16N2O3 B13247297 4-(3-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one

4-(3-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one

Cat. No.: B13247297
M. Wt: 260.29 g/mol
InChI Key: QMEBXPWZLFWKJR-UHFFFAOYSA-N
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Description

4-(3-Nitrophenyl)-2-azaspiro[44]nonan-1-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a nonane ring and an azaspiro moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one typically involves the cycloaddition reactions of nitrile imines with arylidenethiohydantoins. Nitrile imines are generated in situ from hydrazonyl chlorides and react with the C=C and C=S dipolarophiles in the thiohydantoin moiety to afford the desired spirocyclic compounds . The reaction conditions often require moderate to good yields and can be confirmed by X-ray diffraction studies .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scalable synthetic routes that ensure high yields and purity. The use of efficient catalysts and optimized reaction conditions is crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(3-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one undergoes various chemical reactions, including:

    Reduction: Catalytic reduction of the nitro group to an amine.

    Substitution: Nucleophilic substitution reactions at the spirocyclic carbon atoms.

    Oxidation: Oxidation of the spirocyclic ring to introduce functional groups.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Reduction: Formation of 4-(3-aminophenyl)-2-azaspiro[4.4]nonan-1-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Introduction of hydroxyl or carbonyl groups on the spirocyclic ring.

Scientific Research Applications

4-(3-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The pathways involved may include inhibition of key metabolic enzymes or signaling pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Nitrophenyl)-2-azaspiro[44]nonan-1-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

4-(3-nitrophenyl)-2-azaspiro[4.4]nonan-1-one

InChI

InChI=1S/C14H16N2O3/c17-13-14(6-1-2-7-14)12(9-15-13)10-4-3-5-11(8-10)16(18)19/h3-5,8,12H,1-2,6-7,9H2,(H,15,17)

InChI Key

QMEBXPWZLFWKJR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C(CNC2=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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